molecular formula C7H7NO4 B1667156 3-Maleimidopropionic acid CAS No. 7423-55-4

3-Maleimidopropionic acid

Cat. No. B1667156
Key on ui cas rn: 7423-55-4
M. Wt: 169.13 g/mol
InChI Key: IUTPJBLLJJNPAJ-UHFFFAOYSA-N
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Patent
US07346259B1

Procedure details

To a solution of maleic anhydride (33.6 g, 377 mmol) and β-alanine (36.96 g, 377 mmol) in 400 mL of acetic acid was added 52 mL toluene, the mixture was an opaque suspension. Heating to 140° C. provided a clear solution, which was refluxed for 5 hours. To the solution was added 50 mL toluene and reflux was continued. In the next 4 hours 31 mL acetic acid/water mixture was separated by distillation using a Dean-Stark apparatus. The reaction mixture was cooled to 90° C. and solvent was removed via distillation with water aspiration. The residue viscous oil was taken up in 200 mL acetone and concentrated. The crude product was purified through a flash chromatography on silica gel with a gradient eluent of 5-12% methanol in dichloromethane to afford 35 g of 1 as white solid. 1H NMR (CDCl3) δ 6.70 (s, 2H), 3.81 (t, 7.2 Hz, 2H), 2.68 (t, 7.2 Hz, 2H), 2.14 (s, 1H).
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
36.96 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1.[NH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].C1(C)C=CC=CC=1>C(O)(=O)C>[C:11]([CH2:10][CH2:9][N:8]1[C:1](=[O:7])[CH:2]=[CH:3][C:4]1=[O:6])([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
36.96 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
52 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided a clear solution, which
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
In the next 4 hours 31 mL acetic acid/water mixture was separated by distillation
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 90° C.
CUSTOM
Type
CUSTOM
Details
solvent was removed via distillation with water aspiration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified through a flash chromatography on silica gel with a gradient eluent of 5-12% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCN1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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